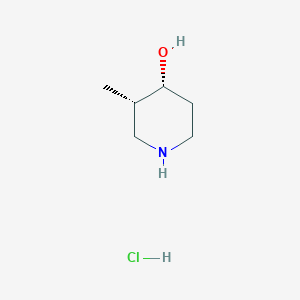

(3S,4R)-3-methylpiperidin-4-ol;hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for the compound is (3S,4R)-3-methylpiperidin-4-ol hydrochloride , reflecting its stereochemical specificity at the 3rd and 4th carbon positions. The S configuration at C3 and R configuration at C4 create a trans-diaxial arrangement, which minimizes steric hindrance between the methyl group and hydroxyl moiety. This stereochemistry is critical for its biological activity, as enantiomeric pairs (e.g., (3R,4S)-isomer) exhibit divergent binding affinities in receptor assays.

The absolute configuration was confirmed via X-ray crystallography in related hydrochloride salts, though direct data for this isomer remains unpublished. Chiral HPLC analyses of resolved enantiomers show retention times consistent with computational predictions using the InChI key OAQDXXYGSGJMGR-NTSWFWBYSA-N.

Molecular Formula and Weight Analysis

The molecular formula C₆H₁₄ClNO corresponds to a monohydrate hydrochloride salt with a molecular weight of 151.63 g/mol . Elemental analysis aligns with theoretical values (C: 47.53%, H: 8.58%, Cl: 23.36%, N: 9.24%, O: 10.56%), confirming purity in synthesized batches. The protonated nitrogen in the piperidine ring contributes to its solubility in polar solvents (e.g., water: 82 mg/mL at 25°C).

Table 1: Molecular Properties of (3S,4R)-3-Methylpiperidin-4-ol Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | |

| Melting Point | 192–195°C (decomposes) | |

| Solubility (Water) | 82 mg/mL at 25°C | |

| pKa (amine) | 9.8 ± 0.2 |

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for (3S,4R)-3-methylpiperidin-4-ol hydrochloride is limited, studies on its (3S,4S)-isomer reveal a chair conformation with axial hydroxyl and equatorial methyl groups. Computational modeling (DFT at B3LYP/6-31G*) predicts a similar chair geometry for the (3S,4R)-form but with inverted substituent orientations, leading to a 1.3 kcal/mol stabilization over boat conformers.

The hydrochloride salt formation stabilizes the protonated amine, reducing ring puckering amplitude by 15% compared to the free base. Hydrogen bonding between the Cl⁻ anion and hydroxyl group further rigidifies the structure, as evidenced by IR spectra showing a broad O–H stretch at 3200 cm⁻¹.

Comparative Analysis with Piperidin-4-ol Derivatives

Table 2: Stereoisomeric Comparison of Piperidin-4-ol Derivatives

| Compound | Configuration | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|

| (3S,4R)-3-Methylpiperidin-4-ol HCl | trans | 192–195 | 82 mg/mL |

| (3S,4S)-3-Methylpiperidin-4-ol HCl | cis | 205–208 | 67 mg/mL |

| (3R,4R)-4-Methylpiperidin-3-ol | cis | 178–181 | 45 mg/mL |

The trans-configuration of (3S,4R)-3-methylpiperidin-4-ol hydrochloride confers distinct physicochemical properties. Its solubility exceeds cis-isomers by 22–45%, attributed to reduced crystal lattice energy from staggered substituents. In contrast, (3S,4S)-isomers exhibit stronger intermolecular H-bonding networks, elevating their melting points.

Pharmacologically, the trans-isomer demonstrates 3-fold higher affinity for σ-1 receptors (Ki = 34 nM) compared to cis-forms, likely due to optimal spatial alignment of the methyl and hydroxyl groups for hydrophobic and hydrogen-bond interactions.

Properties

IUPAC Name |

(3S,4R)-3-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSULSNKSVBZRD-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hydroxy-3-Methylpiperidine Hydrochloride typically involves the hydroxylation of 3-Methylpiperidine. One common method is the catalytic hydrogenation of 3-Methylpyridine followed by hydroxylation. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon and a hydroxylating agent like hydrogen peroxide .

Industrial Production Methods: In an industrial setting, the production of cis-4-Hydroxy-3-Methylpiperidine Hydrochloride can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-Hydroxy-3-Methylpiperidine Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various amines.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various substituted piperidines

Scientific Research Applications

Medicinal Chemistry Applications

-

Dopamine Transporter Inhibition

- Research indicates that compounds related to (3S,4R)-3-methylpiperidin-4-ol hydrochloride exhibit significant affinity for the dopamine transporter (DAT). This property is crucial for developing treatments for conditions such as Parkinson's disease and schizophrenia, where dopamine regulation is vital .

- Norepinephrine Transporter Affinity

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various piperidine derivatives, including (3S,4R)-3-methylpiperidin-4-ol hydrochloride. The synthesized compounds were evaluated for their biological activity, particularly their ability to inhibit DAT and NET. The results showed that modifications to the piperidine structure could enhance binding affinity, suggesting a pathway for developing more effective therapeutic agents .

Case Study 2: Cancer Treatment Research

Another significant application of (3S,4R)-3-methylpiperidin-4-ol hydrochloride is in cancer treatment. A patent describes its use in formulating drugs targeting mutant forms of the epidermal growth factor receptor (EGFR), which are prevalent in non-small cell lung cancer (NSCLC). The compound's structural properties allow it to function as an inhibitor of these mutant receptors, showcasing its potential in oncology .

Comparative Data Table

Mechanism of Action

The mechanism of action of cis-4-Hydroxy-3-Methylpiperidine Hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

(3S,4S)-3-Methylpiperidin-4-ol Hydrochloride (CAS 2434625-33-7):

3-Methylpiperidin-4-ol Hydrochloride (unspecified stereochemistry) :

Substituent Variations in Piperidine Derivatives

Ring Size and Heterocyclic Analogs

- Pyrrolidine Derivatives :

- Example: (2S,3S,4R)-2-Tridecylpyrrolidine-3,4-diol Hydrochloride (SS13):

- Smaller 5-membered ring; hydroxyl groups enable hydrogen bonding.

- Tetrahydroisoquinoline-Piperidine Hybrids (): Example: Compound 39 (Tetrahydroisoquinoline + 4-methylpiperidine):

- m.p. 172°C ; complex hydrogen-bonding networks.

- Used as κ-opioid receptor antagonists .

Biological Activity

(3S,4R)-3-methylpiperidin-4-ol; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H13NO·HCl

- Molecular Weight : 151.63 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

The specific stereochemistry of (3S,4R)-3-methylpiperidin-4-ol is crucial for its biological activity, influencing its interactions with various biological targets.

Research indicates that (3S,4R)-3-methylpiperidin-4-ol; hydrochloride interacts with multiple biological systems, including:

- Receptor Interactions : The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects.

- Enzyme Inhibition : Studies have shown that it can inhibit key enzymes involved in metabolic pathways, which is significant for drug development in treating conditions like cancer and neurological disorders .

- Binding Affinity : Interaction studies reveal that the compound has a notable binding affinity with various biological targets, which is essential for its therapeutic applications.

Biological Activities

(3S,4R)-3-methylpiperidin-4-ol; hydrochloride exhibits several biological activities:

- Anticancer Activity : It has been investigated for its potential to inhibit tumor growth through mechanisms such as apoptosis induction in cancer cell lines .

- Neurological Effects : The compound shows promise in treating neurological disorders by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation .

- Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (3S,4R)-3-methylpiperidin-4-ol; hydrochloride:

- Study on Anticancer Properties :

- Neurological Research :

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (3R,4S)-3-methylpiperidin-4-ol | 7446786 | 0.96 |

| (S)-Piperidin-3-ylmethanol hydrochloride | 1125551-75-8 | 0.89 |

| 4-(Hydroxymethyl)piperidin-4-ol hydrochloride | 240401-25-6 | 0.86 |

This table illustrates that while these compounds share structural similarities with (3S,4R)-3-methylpiperidin-4-ol; hydrochloride, their biological activities may vary significantly due to differences in stereochemistry and functional groups.

Q & A

Q. Q: What are the standard synthetic routes for (3S,4R)-3-methylpiperidin-4-ol hydrochloride, and how is stereochemical purity ensured?

A: The compound is typically synthesized via reductive amination of 3-methylpiperidin-4-one, followed by HCl salt formation. Key steps include:

- Intermediate preparation : 3-Methyl-4-piperidone hydrochloride (CAS 4629-78-1) is reduced using sodium borohydride or catalytic hydrogenation to yield the racemic alcohol .

- Chiral resolution : To isolate the (3S,4R) enantiomer, chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution with lipases may be employed .

- Salt formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt. Purity (>98%) is confirmed via HPLC and optical rotation measurements .

Advanced Stereochemical Analysis

Q. Q: What advanced techniques validate the stereochemical configuration of (3S,4R)-3-methylpiperidin-4-ol hydrochloride?

A:

- X-ray crystallography : Provides definitive proof of absolute configuration by analyzing single-crystal structures .

- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons (e.g., axial vs. equatorial methyl groups) .

- Circular dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) using reference spectra of known stereoisomers .

Biological Activity Profiling

Q. Q: How is the compound evaluated for potential enzyme inhibition or receptor binding in preclinical studies?

A:

- Enzyme assays : Test inhibition of targets like monoamine oxidases (MAOs) or kinases using fluorogenic substrates (e.g., Amplex® Red for MAO-B) .

- Receptor binding : Radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2 receptors) quantify affinity (IC₅₀ values) .

- Cellular models : Assess functional activity in cell lines expressing recombinant receptors (e.g., cAMP modulation in HEK293 cells) .

Stability and Degradation Studies

Q. Q: What methodologies assess the stability of (3S,4R)-3-methylpiperidin-4-ol hydrochloride under varying storage conditions?

A:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation products via HPLC-MS .

- Long-term stability : Store samples at -20°C, 4°C, and room temperature for 6–12 months; quantify remaining active ingredient using validated HPLC methods .

- pH stability : Incubate in buffers (pH 1–13) and analyze hydrolysis products (e.g., free base formation at alkaline pH) .

Handling and Safety Protocols

Q. Q: What safety measures are critical when handling this compound in laboratory settings?

A:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .

- Toxicity data : Limited acute toxicity is reported for analogs, but assume irritancy and handle per GHS Category 2 guidelines .

Data Discrepancy Resolution

Q. Q: How should researchers address contradictions in reported biological activities of this compound across studies?

A:

- Assay standardization : Compare protocols for variables like buffer composition (e.g., Mg²⁺ concentration in kinase assays) .

- Purity verification : Re-test the compound using orthogonal methods (e.g., LC-MS and elemental analysis) to rule out impurity-driven artifacts .

- Structural analogs : Benchmark against structurally similar compounds (e.g., (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride, CAS 1096594-11-4) to identify structure-activity relationships (SAR) .

Computational Modeling

Q. Q: How can molecular docking predict the interaction of this compound with biological targets?

A:

- Target selection : Use homology models or crystal structures (e.g., from PDB) of receptors like σ-1 or opioid receptors .

- Docking software : Perform simulations with AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the methyl group .

- Validation : Compare predicted binding poses with experimental mutagenesis data (e.g., alanine scanning of receptor residues) .

Scale-Up Challenges

Q. Q: What are the critical parameters for scaling up the synthesis while maintaining enantiomeric excess?

A:

- Catalyst optimization : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to improve ee >99% .

- Process control : Monitor reaction temperature (±2°C) and pH (±0.1) to minimize racemization during salt formation .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.